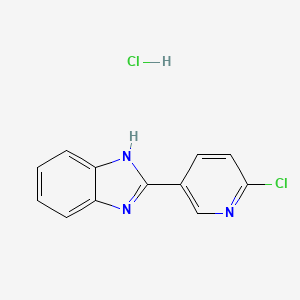
2-(Azetidin-3-yl)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-2-phenylacetic acid is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-2-phenylacetic acid can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.
Another method involves the Horner–Wadsworth–Emmons reaction, where alkylated phosphonates and N-Boc-azetidin-3-one are converted to the corresponding N-Boc-azetidine-3-ylidenes . These intermediates are then subjected to hydrogenation and subsequent reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(Azetidin-3-yl)-2-phenylacetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and peptides.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural amino acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity and use as a building block in peptide synthesis.
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA), used in the preparation of pharmaceutically active agents.
Uniqueness
2-(Azetidin-3-yl)-2-phenylacetic acid is unique due to its combination of the azetidine ring and phenylacetic acid moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) |
InChIキー |
SCRIWIINIKLRIP-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)



![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)





![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)

![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
